7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one
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Overview
Description
7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one is a heterocyclic compound that features an imidazo-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with ethyl cyanoacetate at elevated temperatures. This reaction proceeds through a cyclocondensation mechanism, leading to the formation of the imidazo-pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo-pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .
Scientific Research Applications
7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the modulation of cell proliferation, making it a potential candidate for anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
7-methyl-1H-imidazo[4,5-b]pyridine: This compound has a similar core structure but with a methyl group instead of an amino group.
Imidazo[4,5-b]pyridine-6-carboxylic acid: Another derivative with a carboxylic acid group at the 6-position.
Uniqueness
7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one is unique due to its amino group, which provides additional sites for chemical modification and enhances its potential as a versatile building block in synthetic chemistry and drug development.
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
7-amino-1,4-dihydroimidazo[4,5-b]pyridin-5-one |
InChI |
InChI=1S/C6H6N4O/c7-3-1-4(11)10-6-5(3)8-2-9-6/h1-2H,(H4,7,8,9,10,11) |
InChI Key |
IUICDGZYWOSADN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(NC1=O)N=CN2)N |
Origin of Product |
United States |
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